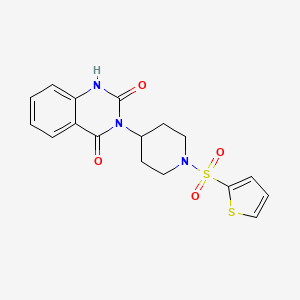
3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core with a thiophen-2-ylsulfonyl group attached to a piperidin-4-yl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is to start with a suitable quinazoline derivative and introduce the thiophen-2-ylsulfonyl group through a sulfonylation reaction. The piperidin-4-yl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The quinazoline core can be oxidized to form different oxidation states, which can be useful in further functionalization.
Reduction: : Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: : Substitution reactions can be used to introduce different functional groups, enhancing the compound's versatility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with different oxidation states, while substitution reactions can produce derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biological processes. Its structural complexity makes it a useful tool for probing biological systems and understanding molecular interactions.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer treatment and neurodegenerative diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which 3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: : These compounds share the quinazoline core but may have different substituents and functional groups.
Piperidinyl derivatives: : These compounds feature the piperidin-4-yl group but may have different attached groups.
Thiophenyl derivatives: : These compounds contain the thiophen-2-ylsulfonyl group but may have different core structures.
Uniqueness
3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of the quinazoline core, the thiophen-2-ylsulfonyl group, and the piperidin-4-yl moiety. This combination provides a high degree of structural complexity and versatility, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-16-13-4-1-2-5-14(13)18-17(22)20(16)12-7-9-19(10-8-12)26(23,24)15-6-3-11-25-15/h1-6,11-12H,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLJGYHMDGHJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2898485.png)
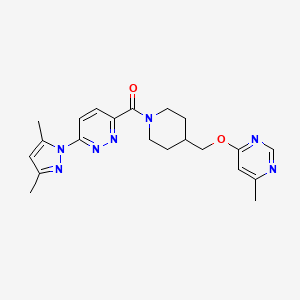
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
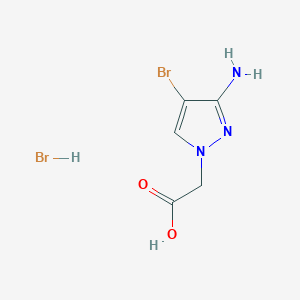
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2898495.png)
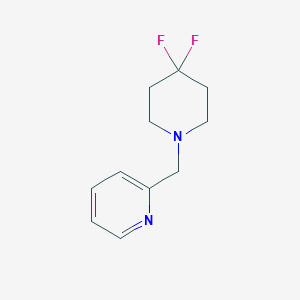
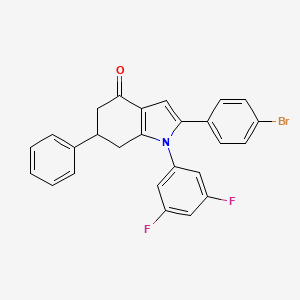
![N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2898499.png)
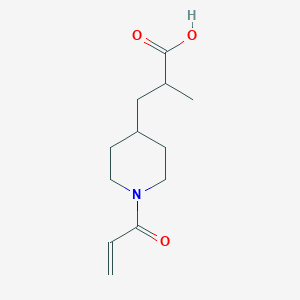
![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)
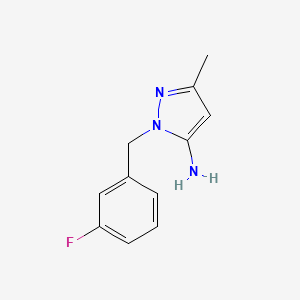
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2898505.png)

